molecular formula C12H17NO2 B1427737 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid CAS No. 933737-16-7

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid

Cat. No. B1427737
CAS RN: 933737-16-7
M. Wt: 207.27 g/mol
InChI Key: LKSCZEBKKCODKL-UHFFFAOYSA-N
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Description

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid is a chemical compound with the CAS Number: 933737-16-7 . It has a molecular weight of 207.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)CCC1=CC=C(C=C1)N(C)C . This indicates that the compound contains a carboxylic acid group (O=C(O)) attached to a propyl chain (CCC), which is further connected to a dimethylaminomethyl-substituted phenyl ring (1=CC=C(C=C1)N©C).


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 207.27 .

Scientific Research Applications

1. Thermo-sensitive Resin Development

A study by Li An et al. (2015) explored the synthesis of a water-soluble thermo-sensitive resin using 3-(dimethylamino)propanoic acid. This resin showed potential in thermal laser imaging applications due to its thermo-induced solubility changes.

2. Organic Synthesis and Chemical Transformations

Gui-Xin Cai et al. (2007) investigated the regioselective olefination of N,N-dimethylbenzylamines. Their study led to the transformation of ortho-functionalized N,N-dimethylbenzylamines into derivatives of 3-(2'-tolyl)propanoic acid, highlighting the versatility of this compound in organic synthesis processes. (Gui-Xin Cai et al., 2007)

3. Antimicrobial Activity of Pyrazole Derivatives

Deepak Swarnkar et al. (2014) conducted research on pyrazole derivatives involving 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one, a compound structurally related to 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid. This study revealed significant antibacterial and antifungal activities of these derivatives. (Deepak Swarnkar et al., 2014)

4. Selective Sensing and Capture of Picric Acid

Pratap Vishnoi et al. (2015) developed a fluorescent chemo-sensor based on 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene for the selective detection of picric acid. This research utilized derivatives of this compound for environmental monitoring and safety. (Pratap Vishnoi et al., 2015)

5. Synthesis and Properties of Novel Dyes

S. Kotteswaran et al. (2016) explored the synthesis of a dye derivative of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid. Their research contributes to the development of new materials with potential applications in dyeing and pigmentation. (S. Kotteswaran et al., 2016)

Safety and Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause skin irritation (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-[4-[(dimethylamino)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSCZEBKKCODKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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